molecular formula C29H23Cl2NO5 B12614802 C29H23Cl2NO5

C29H23Cl2NO5

Cat. No.: B12614802
M. Wt: 536.4 g/mol
InChI Key: XZLDJIMNFYMIEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. This compound is a complex organic molecule that contains multiple functional groups, including ester, ketone, and aromatic rings. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-2-oxoethyl 3-[(3aR,5S,7aR)-1,3-dioxo-5-phenyl-octahydro-1H-isoindol-2-yl]benzoate involves multiple steps, including the formation of ester and ketone functional groups. The reaction typically starts with the preparation of the ester by reacting 2,4-dichlorophenyl acetic acid with 3-[(3aR,5S,7aR)-1,3-dioxo-5-phenyl-octahydro-1H-isoindol-2-yl]benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve efficient conversion of reactants to the desired product. Purification methods such as recrystallization and chromatography are employed to isolate the compound from impurities .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenyl)-2-oxoethyl 3-[(3aR,5S,7aR)-1,3-dioxo-5-phenyl-octahydro-1H-isoindol-2-yl]benzoate: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids , alcohols , and substituted aromatic compounds .

Scientific Research Applications

2-(2,4-dichlorophenyl)-2-oxoethyl 3-[(3aR,5S,7aR)-1,3-dioxo-5-phenyl-octahydro-1H-isoindol-2-yl]benzoate: has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-2-oxoethyl 3-[(3aR,5S,7aR)-1,3-dioxo-5-phenyl-octahydro-1H-isoindol-2-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dichlorophenyl)-2-oxoethyl benzoate
  • 3-[(3aR,5S,7aR)-1,3-dioxo-5-phenyl-octahydro-1H-isoindol-2-yl]benzoic acid
  • 2,4-dichlorophenyl acetic acid

Uniqueness

2-(2,4-dichlorophenyl)-2-oxoethyl 3-[(3aR,5S,7aR)-1,3-dioxo-5-phenyl-octahydro-1H-isoindol-2-yl]benzoate: is unique due to its combination of functional groups and structural complexity, which confer specific chemical and biological properties not found in simpler analogs .

Properties

Molecular Formula

C29H23Cl2NO5

Molecular Weight

536.4 g/mol

IUPAC Name

dimethyl 3-(2,4-dichlorobenzoyl)-2-phenyl-3,10b-dihydro-2H-pyrrolo[2,1-a]isoquinoline-1,1-dicarboxylate

InChI

InChI=1S/C29H23Cl2NO5/c1-36-27(34)29(28(35)37-2)23(18-9-4-3-5-10-18)24(25(33)21-13-12-19(30)16-22(21)31)32-15-14-17-8-6-7-11-20(17)26(29)32/h3-16,23-24,26H,1-2H3

InChI Key

XZLDJIMNFYMIEX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(C(C(N2C1C3=CC=CC=C3C=C2)C(=O)C4=C(C=C(C=C4)Cl)Cl)C5=CC=CC=C5)C(=O)OC

Origin of Product

United States

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